molecular formula C14H16N4 B2833635 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 949654-76-6

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B2833635
CAS No.: 949654-76-6
M. Wt: 240.31
InChI Key: ORTCKHSUDJFKQL-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16N4 It is a derivative of pyrido[4,3-d]pyrimidine and contains a benzyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrido[4,3-d]pyrimidine core. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable starting material, such as an appropriate amine and a diketone.

  • Introduction of the Benzyl Group: The benzyl group is introduced through a benzyl halide or benzyl alcohol in the presence of a base.

  • Formation of the Tetrahydropyrido[4,3-d]pyrimidine Core: The pyridine ring is further modified to form the tetrahydropyrido[4,3-d]pyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is used to study its interaction with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit pharmacological properties that make them candidates for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into various formulations to enhance the properties of products.

Comparison with Similar Compounds

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

  • 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the benzyl group and the tetrahydropyrido[4,3-d]pyrimidine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTCKHSUDJFKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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